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Compound of Interest

Compound Name: p-Tolualdehyde

Cat. No.: B123495

An In-depth Technical Guide to the Spectroscopic Data of 4-methylbenzaldehyde

For researchers, scientists, and professionals in drug development, a thorough understanding
of the spectroscopic characteristics of a molecule is fundamental. This guide provides a
detailed overview of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass
Spectrometry (MS) data for 4-methylbenzaldehyde (also known as p-tolualdehyde), a
common organic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a
molecule.

'H NMR Spectroscopic Data

Proton NMR (*H NMR) provides information about the number, chemical environment, and
connectivity of hydrogen atoms in a molecule. The spectrum of 4-methylbenzaldehyde is
characterized by signals in the aromatic, aldehydic, and aliphatic regions.

Table 1: *H NMR Data for 4-methylbenzaldehyde
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. . Coupling
Chemical Shift L . .
Multiplicity Constant (J) Integration Assignment
(3) ppm
Hz
) Aldehyde proton
9.95-9.97 Singlet - 1H
(-CHO)
Aromatic protons
7.77 -7.80 Doublet 79-8.1 2H
(ortho to -CHO)
Aromatic protons
7.33-7.40 Doublet 7.8-8.0 2H
(meta to -CHO)
) Methyl protons (-
2.39-245 Singlet - 3H

CHs)

Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer
frequency.[1][2][3][4]

13C NMR Spectroscopic Data

Carbon-13 NMR (33C NMR) provides information about the different carbon environments in a

molecule.

Table 2: 13C NMR Data for 4-methylbenzaldehyde

Chemical Shift (6) ppm

Assignment

191.74 - 192.6 Carbonyl carbon (C=0)

145.2 - 145.6 Aromatic carbon attached to -CHs
134.0-134.29 Aromatic carbon attached to -CHO
129.7 -129.9 Aromatic carbons (ortho to -CHO)
129.6 - 129.76 Aromatic carbons (meta to -CHO)
21.4-21.9 Methyl carbon (-CHs)
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Note: Chemical shifts can vary slightly depending on the solvent and the spectrometer
frequency.[1][3][4][5]

Experimental Protocol for NMR Spectroscopy

A general procedure for acquiring NMR spectra of 4-methylbenzaldehyde is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 4-methylbenzaldehyde in 0.6-0.7
mL of a deuterated solvent (e.g., CDCIs or DMSO-ds).[6] Add a small amount of
tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a clean
NMR tube.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to

optimize the magnetic field homogeneity.[6]
o Data Acquisition:

o For 'H NMR: Set typical acquisition parameters such as a 90° pulse angle, an acquisition
time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[6] The spectral
width is typically set from O to 12 ppm.[6]

o For 3C NMR: Use a standard carbon pulse program. A larger number of scans (e.g., 1024
or more) is often required due to the low natural abundance of 13C. The spectral width is
typically set from 0 to 220 ppm.

o Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to
obtain the spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift
scale using the TMS signal at 0.00 ppm.[6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Key IR Absorption Bands for 4-methylbenzaldehyde
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Wavenumber (cm~?) Intensity Assignment
~3050 - 3000 Medium Aromatic C-H stretch
) Aldehyde C-H stretch (Fermi

~2820 and ~2720 Medium

doublet)

C=0 stretch (conjugated
~1703 Strong

aldehyde)
~1600, ~1575, ~1460 Medium-Strong Aromatic C=C ring stretches

C-H out-of-plane bend (para-
~820 Strong

disubstituted ring)

Note: The exact peak positions can vary based on the sampling method.[7]

Experimental Protocol for IR Spectroscopy

A common method for obtaining an IR spectrum of a solid sample like 4-methylbenzaldehyde is
the KBr pellet technique:

o Sample Preparation: Grind a small amount (1-2 mg) of 4-methylbenzaldehyde with
approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and
pestle until a fine, homogeneous powder is obtained.

» Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,
transparent KBr pellet.

» Data Acquisition: Place the KBr pellet in the sample holder of the IR spectrometer and
acquire the spectrum. A background spectrum of air is typically recorded first.

Alternatively, for liquid samples or solutions, a spectrum can be obtained by placing a drop of
the sample between two salt (e.g., NaCl or KBr) plates (thin-film method).[8]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification. For 4-methylbenzaldehyde, the molecular weight
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is 120.15 g/mol .[9]

Table 4: Major Fragments in the Electron lonization (El) Mass Spectrum of 4-
methylbenzaldehyde

Mass-to-Charge Ratio

(miz) Relative Intensity (%) Assignment

miz

120 70.52 Molecular ion [M]*

119 84.63 [M-H]*

91 99.99 [M-CHOJ* (Tropylium ion)
65 27.15 [CsHs]*

Note: Relative intensities can vary between instruments.[5]

Experimental Protocol for Mass Spectrometry (EI-MS)

A general procedure for obtaining an EI-MS spectrum is as follows:

o Sample Introduction: A small amount of the sample is introduced into the mass spectrometer,
often via a gas chromatograph (GC-MS) or a direct insertion probe. The sample is vaporized
in a high vacuum environment.

« lonization: In the ionization chamber, the gaseous molecules are bombarded with a high-
energy electron beam (typically 70 eV). This causes the molecules to lose an electron,
forming a positively charged molecular ion ([M]*), and to fragment into smaller, charged ions.

o Mass Analysis: The resulting ions are accelerated and passed through a mass analyzer
(e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-
charge ratio (m/z).

o Detection: The separated ions are detected, and a mass spectrum is generated, which plots
the relative abundance of each ion as a function of its m/z ratio.

Spectroscopic Analysis Workflow

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C104870&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/4-Methylbenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b123495?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“BH@ Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the logical workflow for the characterization of 4-
methylbenzaldehyde using the spectroscopic techniques described.

Spectroscopic Techniques
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Caption: Workflow for the spectroscopic characterization of 4-methylbenzaldehyde.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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MS)]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b123495#4-methylbenzaldehyde-spectroscopic-data-
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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